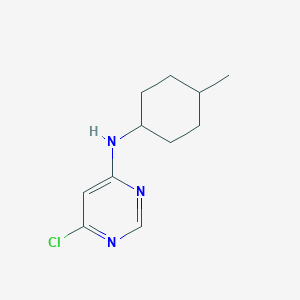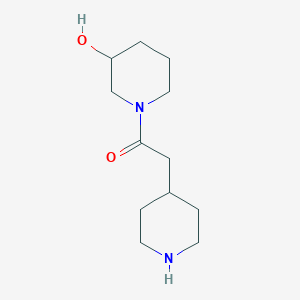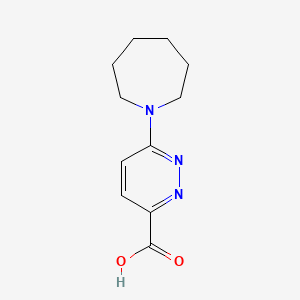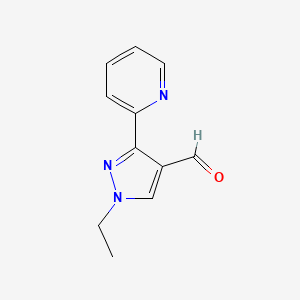
5-Bromo-3-indolyl phosphate p-toluidine salt
Übersicht
Beschreibung
5-Bromo-3-indolyl phosphate p-toluidine salt is an important compound extensively used in the biomedical sector . It plays a crucial role as a substrate for alkaline phosphatase, facilitating the accurate identification of phosphatase activities and enzyme-labeled antibodies, thereby enabling precise detection .
Molecular Structure Analysis
The molecular formula of 5-Bromo-3-indolyl phosphate p-toluidine salt is C8H6BrClNO4P·C7H9N . It has a molecular weight of 433.62 .Chemical Reactions Analysis
5-Bromo-3-indolyl phosphate p-toluidine salt serves as a substrate for the enzyme alkaline phosphatase . The reaction product has a blue color and is insoluble in water . The blue color can be visually detected .Physical And Chemical Properties Analysis
5-Bromo-3-indolyl phosphate p-toluidine salt is a solid at 20 degrees Celsius . It is soluble in DMF at 20 mg/mL but insoluble in water . It should be stored under inert gas at a temperature below 0°C .Wissenschaftliche Forschungsanwendungen
Blotting Techniques
5-Bromo-3-indolyl phosphate p-toluidine salt is widely used in blotting techniques such as Northern, Southern, and Western blotting . It serves as a substrate for alkaline phosphatase, which, when combined with NBT (nitro blue tetrazolium), forms a colored precipitate indicating the presence of the target molecule .
In Situ Hybridization
In situ hybridization techniques employ this compound to detect specific DNA or RNA sequences within tissue sections or cell preparations. The compound acts as a chromogenic substrate for alkaline phosphatase-conjugated probes .
Immunohistochemistry
Immunohistochemistry utilizes 5-Bromo-3-indolyl phosphate p-toluidine salt to visualize antigen-antibody interactions. The compound reacts with alkaline phosphatase-labeled antibodies, resulting in a color change that marks the location of the antigen within the tissue .
Enzyme Activity Detection
This compound is crucial in detecting phosphatase activities and enzyme-labeled antibodies in biomedical research. It allows for precise detection and identification of these enzymes, which is essential for various diagnostic applications .
Molecular Weight Determination
The molecular weight of 5-Bromo-3-indolyl phosphate p-toluidine salt is 433.62 g/mol , which is significant when preparing stock solutions and calculating concentrations for experimental protocols .
Solubility Properties
It is soluble in dimethylformamide, which is important for preparing stock solutions that can be further diluted or mixed with other reagents for various experimental setups .
Wirkmechanismus
5-Bromo-3-indolyl phosphate p-toluidine salt is used as a chromogenic substrate for the enzyme alkaline phosphatase . They are used together at a 1:1 molar ratio under alkaline conditions to obtain optimal sensitivity . The color reaction is initiated by the cleavage of the phosphate group from the BCIP by alkaline phosphatase .
Safety and Hazards
5-Bromo-3-indolyl phosphate p-toluidine salt may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves and clothing, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
(5-bromo-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrNO4P.C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYSMVJOACNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-indolyl phosphate p-toluidine salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BIP contribute to the detection of alkaline phosphatase (ALP) in chemiluminescent assays?
A1: BIP acts as a substrate for ALP. When ALP hydrolyzes BIP, it generates hydrogen peroxide (H2O2) []. This H2O2 can then be detected through a chemiluminescent reaction, typically involving a reagent like Isoluminol and microperoxidase (m-POD). The intensity of the chemiluminescence signal is directly proportional to the amount of ALP present in the sample [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)

![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)


![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)




![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)
![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)

